molecular formula C10H13ClN2O2S B13720088 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B13720088
M. Wt: 260.74 g/mol
InChI Key: CIUYWCDCBYLEJO-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound that belongs to the thiomorpholine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the amino and chloro substituents on the phenyl ring. One common method involves the use of propargyl bromide in the presence of a base such as cesium carbonate in acetone at room temperature, followed by oxidation of the sulfur group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and chloro substituents on the phenyl ring, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline

InChI

InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2

InChI Key

CIUYWCDCBYLEJO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N

Origin of Product

United States

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